4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole
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Overview
Description
The compound 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole is a complex organic molecule featuring a pyrazole core with multiple phenyl and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters. The reaction conditions often require:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid.
Temperature: Reflux conditions (around 80-100°C) to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch reactors: For controlled synthesis and scalability.
Purification steps: Including recrystallization and chromatography to ensure high purity.
Quality control: Using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are possible due to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Antimicrobial Activity: Investigated for its potential to inhibit bacterial and fungal growth.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in anti-inflammatory and anticancer research.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole: Lacks the dihydro component, affecting its reactivity and biological activity.
4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole: Bromine substitution instead of chlorine, which can influence its chemical properties and interactions.
Uniqueness
The unique combination of phenyl and chlorophenyl groups in 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H23ClN4 |
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Molecular Weight |
475.0 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
InChI |
InChI=1S/C30H23ClN4/c31-24-18-16-22(17-19-24)28-20-29(35(32-28)26-14-8-3-9-15-26)27-21-34(25-12-6-2-7-13-25)33-30(27)23-10-4-1-5-11-23/h1-19,21,29H,20H2 |
InChI Key |
IETQAJNQIGSOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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